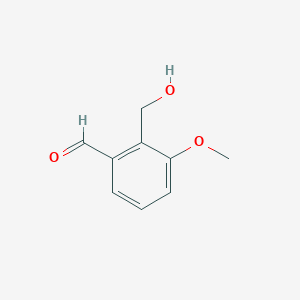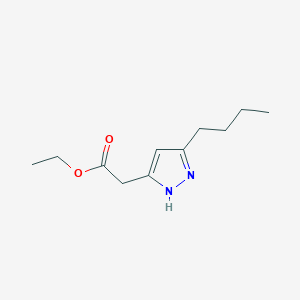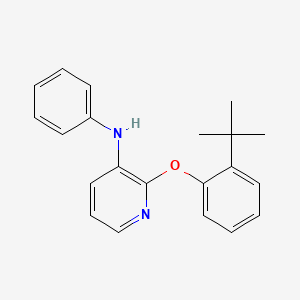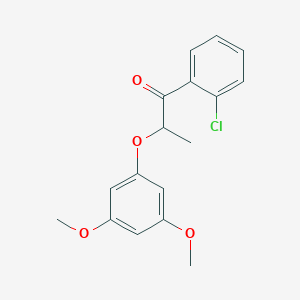
4-(1-Cyclohexylideneethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Cyclohexylideneethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by a phenol group attached to a cyclohexylideneethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyclohexylideneethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile under specific conditions . Another method includes the use of magnetic nanoparticles as catalysts to facilitate the reaction . The reaction conditions typically involve moderate temperatures and the presence of a base to promote the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of phenolic compounds often involves the use of high-temperature and high-pressure conditions. For example, the Dow process, which involves the reaction of chlorobenzene with sodium hydroxide, is a well-known method for producing phenols . This process can be adapted to synthesize this compound by using appropriate starting materials and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Cyclohexylideneethyl)phenol undergoes various chemical reactions, including:
Reduction: The reduction of quinones back to phenols can be achieved using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Nitric acid for nitration, bromine water for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro and bromo derivatives of this compound.
Applications De Recherche Scientifique
4-(1-Cyclohexylideneethyl)phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(1-Cyclohexylideneethyl)phenol primarily involves its antioxidant properties. It can scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells . Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
4-(1-Cyclohexylideneethyl)phenol can be compared with other phenolic compounds such as:
Hydroxybenzene (Phenol): A simpler phenolic compound with similar antioxidant properties.
4-(2-Hydroxyethyl)phenol (Tyrosol): Another phenolic compound with antioxidant and anti-inflammatory properties.
4-(2-Hydroxyethyl)-1,2-benzenediol (Hydroxytyrosol): Known for its potent antioxidant activity.
The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties compared to other phenolic compounds.
Propriétés
Numéro CAS |
919789-92-7 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
4-(1-cyclohexylideneethyl)phenol |
InChI |
InChI=1S/C14H18O/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h7-10,15H,2-6H2,1H3 |
Clé InChI |
YWDDXBBETUKLLF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CCCCC1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol)](/img/structure/B14185123.png)


![3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B14185144.png)

![N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B14185157.png)
![2-[(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14185160.png)

![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14185168.png)
![(4R)-2-[6-(Dodecyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14185185.png)

![{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane](/img/structure/B14185197.png)


